molecular formula C21H20FNO5 B2900268 2-[(2E)-3-(2-fluorophenyl)prop-2-enoyl]-5-methoxyphenyl morpholine-4-carboxylate CAS No. 637746-79-3

2-[(2E)-3-(2-fluorophenyl)prop-2-enoyl]-5-methoxyphenyl morpholine-4-carboxylate

Cat. No. B2900268
M. Wt: 385.391
InChI Key: JZPKSRXPTRDMJX-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2E)-3-(2-fluorophenyl)prop-2-enoyl]-5-methoxyphenyl morpholine-4-carboxylate, also known as FMOC-L-phenylalanine, is a synthetic compound that has been widely used in scientific research. This compound is a derivative of the amino acid phenylalanine and has been synthesized using various methods.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '2-[(2E)-3-(2-fluorophenyl)prop-2-enoyl]-5-methoxyphenyl morpholine-4-carboxylate' involves the reaction of 2-[(2E)-3-(2-fluorophenyl)prop-2-enoyl]-5-methoxyphenol with morpholine-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography to obtain the final compound.

Starting Materials
2-[(2E)-3-(2-fluorophenyl)prop-2-enoyl]-5-methoxyphenol, Morpholine-4-carboxylic acid, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), Dichloromethane or dimethylformamide (DMF)

Reaction
Step 1: Dissolve 2-[(2E)-3-(2-fluorophenyl)prop-2-enoyl]-5-methoxyphenol and morpholine-4-carboxylic acid in a suitable solvent such as dichloromethane or dimethylformamide (DMF)., Step 2: Add N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to the reaction mixture as coupling agent and catalyst, respectively., Step 3: Stir the reaction mixture under reflux conditions for several hours until the reaction is complete., Step 4: Cool the reaction mixture and filter off the precipitated dicyclohexylurea byproduct., Step 5: Concentrate the filtrate under reduced pressure to obtain the crude product., Step 6: Purify the crude product by column chromatography using a suitable eluent to obtain the final compound.

Mechanism Of Action

The mechanism of action of 2-[(2E)-3-(2-fluorophenyl)prop-2-enoyl]-5-methoxyphenyl morpholine-4-carboxylatelalanine is not well understood. However, it is believed that 2-[(2E)-3-(2-fluorophenyl)prop-2-enoyl]-5-methoxyphenyl morpholine-4-carboxylatelalanine can interact with various proteins and enzymes in the body, which can affect their functions and activities. 2-[(2E)-3-(2-fluorophenyl)prop-2-enoyl]-5-methoxyphenyl morpholine-4-carboxylatelalanine can also be used as a fluorescent probe to study protein-protein interactions and enzyme kinetics.

Biochemical And Physiological Effects

2-[(2E)-3-(2-fluorophenyl)prop-2-enoyl]-5-methoxyphenyl morpholine-4-carboxylatelalanine has been shown to have various biochemical and physiological effects. For example, 2-[(2E)-3-(2-fluorophenyl)prop-2-enoyl]-5-methoxyphenyl morpholine-4-carboxylatelalanine can inhibit the activity of proteases, which are enzymes that break down proteins. 2-[(2E)-3-(2-fluorophenyl)prop-2-enoyl]-5-methoxyphenyl morpholine-4-carboxylatelalanine can also inhibit the growth of cancer cells and induce apoptosis, which is a process of programmed cell death. Additionally, 2-[(2E)-3-(2-fluorophenyl)prop-2-enoyl]-5-methoxyphenyl morpholine-4-carboxylatelalanine can be used to study the structure and function of proteins and peptides.

Advantages And Limitations For Lab Experiments

2-[(2E)-3-(2-fluorophenyl)prop-2-enoyl]-5-methoxyphenyl morpholine-4-carboxylatelalanine has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used to synthesize peptides and proteins with specific amino acid sequences. 2-[(2E)-3-(2-fluorophenyl)prop-2-enoyl]-5-methoxyphenyl morpholine-4-carboxylatelalanine can also be used as a fluorescent probe to study protein-protein interactions and enzyme kinetics. However, there are also some limitations to the use of 2-[(2E)-3-(2-fluorophenyl)prop-2-enoyl]-5-methoxyphenyl morpholine-4-carboxylatelalanine. For example, the synthesis of peptides and proteins using 2-[(2E)-3-(2-fluorophenyl)prop-2-enoyl]-5-methoxyphenyl morpholine-4-carboxylatelalanine can be time-consuming and require specialized equipment. Additionally, 2-[(2E)-3-(2-fluorophenyl)prop-2-enoyl]-5-methoxyphenyl morpholine-4-carboxylatelalanine may not be suitable for certain experiments due to its specific chemical properties.

Future Directions

There are several future directions for the use of 2-[(2E)-3-(2-fluorophenyl)prop-2-enoyl]-5-methoxyphenyl morpholine-4-carboxylatelalanine in scientific research. One direction is the development of new methods for the synthesis of peptides and proteins using 2-[(2E)-3-(2-fluorophenyl)prop-2-enoyl]-5-methoxyphenyl morpholine-4-carboxylatelalanine. Another direction is the use of 2-[(2E)-3-(2-fluorophenyl)prop-2-enoyl]-5-methoxyphenyl morpholine-4-carboxylatelalanine as a fluorescent probe to study protein-protein interactions and enzyme kinetics. Additionally, 2-[(2E)-3-(2-fluorophenyl)prop-2-enoyl]-5-methoxyphenyl morpholine-4-carboxylatelalanine can be used to study the structure and function of proteins and peptides in more detail. Overall, 2-[(2E)-3-(2-fluorophenyl)prop-2-enoyl]-5-methoxyphenyl morpholine-4-carboxylatelalanine has great potential for use in scientific research and can contribute to our understanding of various biological processes.

Scientific Research Applications

2-[(2E)-3-(2-fluorophenyl)prop-2-enoyl]-5-methoxyphenyl morpholine-4-carboxylatelalanine has been widely used in scientific research as a building block for the synthesis of peptides and proteins. Peptides and proteins are essential molecules that play important roles in various biological processes, such as cell signaling, enzyme catalysis, and immune response. 2-[(2E)-3-(2-fluorophenyl)prop-2-enoyl]-5-methoxyphenyl morpholine-4-carboxylatelalanine can be used to synthesize peptides and proteins with specific amino acid sequences, which can be used to study their functions and interactions.

properties

IUPAC Name

[2-[(E)-3-(2-fluorophenyl)prop-2-enoyl]-5-methoxyphenyl] morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FNO5/c1-26-16-7-8-17(19(24)9-6-15-4-2-3-5-18(15)22)20(14-16)28-21(25)23-10-12-27-13-11-23/h2-9,14H,10-13H2,1H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZPKSRXPTRDMJX-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C=CC2=CC=CC=C2F)OC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CC=C2F)OC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2E)-3-(2-fluorophenyl)prop-2-enoyl]-5-methoxyphenyl morpholine-4-carboxylate

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